2-(4-Bromo-2,6-dichlorophenoxy)-N,N-dimethylacetamide
CAS No.:
Cat. No.: VC20484027
Molecular Formula: C10H10BrCl2NO2
Molecular Weight: 327.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrCl2NO2 |
|---|---|
| Molecular Weight | 327.00 g/mol |
| IUPAC Name | 2-(4-bromo-2,6-dichlorophenoxy)-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C10H10BrCl2NO2/c1-14(2)9(15)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,5H2,1-2H3 |
| Standard InChI Key | SAMUCXUBTNPQQX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)COC1=C(C=C(C=C1Cl)Br)Cl |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Structure
2-(4-Bromo-2,6-dichlorophenoxy)-N,N-dimethylacetamide (IUPAC name: N,N-dimethyl-2-[(4-bromo-2,6-dichlorophenyl)oxy]acetamide) is a halogenated aromatic compound featuring a phenoxyacetamide backbone. The molecule consists of:
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A 2,6-dichloro-4-bromophenyl group attached via an ether linkage to
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An acetamide moiety with N,N-dimethyl substitution.
The molecular formula is C₁₁H₁₁BrCl₂NO₂, yielding a molecular weight of 373.03 g/mol. The presence of bromine and chlorine atoms at the ortho and para positions of the phenyl ring introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Spectroscopic Characterization
While experimental spectral data for this compound is unavailable, analogous structures provide reference points:
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¹H NMR: The N,N-dimethyl group would appear as a singlet near δ 2.9–3.1 ppm. Aromatic protons in the dichlorophenyl ring are typically deshielded to δ 7.2–7.8 ppm due to electron-withdrawing halogen substituents .
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IR Spectroscopy: Strong absorbance near 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
Synthesis and Manufacturing
Proposed Synthetic Routes
The synthesis likely involves a Williamson ether coupling between 4-bromo-2,6-dichlorophenol and a chloroacetamide precursor, followed by N,N-dimethylation. A plausible pathway is outlined below:
Step 1: Synthesis of 2-Chloro-N,N-dimethylacetamide
Reacting chloroacetyl chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) yields 2-chloro-N,N-dimethylacetamide .
Step 2: Etherification via Williamson Reaction
4-Bromo-2,6-dichlorophenol is deprotonated using a strong base (e.g., K₂CO₃) and reacted with 2-chloro-N,N-dimethylacetamide in dimethylacetamide (DMA) at 80–100°C .
Step 3: Purification
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Key Challenges and Optimization
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Halogen Reactivity: Bromine at the para position may participate in unintended nucleophilic substitutions. Reaction conditions must avoid prolonged heating or strong nucleophiles .
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Solvent Selection: High-boiling solvents like DMA (boiling point: 165°C) facilitate the etherification reaction but require careful handling due to toxicity concerns .
Physicochemical Properties
Thermal and Physical Characteristics
Solubility Profile
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Polar Solvents: Moderately soluble in DMSO, DMA, and acetone.
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Aqueous Solubility: <0.1 mg/mL at 25°C due to hydrophobic aryl and alkyl groups .
Applications and Research Implications
Pharmaceutical Intermediate
The compound’s structure aligns with intermediates used in thyroid hormone receptor agonists (e.g., resmetirom) . The phenoxyacetamide scaffold is amenable to further functionalization, enabling the synthesis of targeted therapeutics for non-alcoholic steatohepatitis (NASH) or metabolic disorders.
Biological Activity
While direct studies are lacking, the N,N-dimethylacetamide group is known to enhance blood-brain barrier permeability, suggesting potential central nervous system applications . Concurrently, the halogenated aryl moiety may confer antimicrobial or antiparasitic activity, warranting further investigation.
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